2-[4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanol
Description
Properties
Molecular Formula |
C12H18N6O |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H18N6O/c1-16-11-10(8-15-16)12(14-9-13-11)18-4-2-17(3-5-18)6-7-19/h8-9,19H,2-7H2,1H3 |
InChI Key |
DGPBOJINDWIOOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)CCO |
Origin of Product |
United States |
Preparation Methods
Regioselective Substitution at Position 4
The C4 chlorine in intermediate 2 exhibits higher reactivity due to electronic and steric factors, enabling selective substitution. Treatment with piperazine in anhydrous dimethylformamide (DMF) at 80°C for 12 hours replaces the C4 chlorine, producing 4-(piperazin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine (intermediate 3 ) in 70–75% yield. Excess piperazine (2.5 equivalents) ensures complete conversion, while potassium carbonate (3 equivalents) acts as a base to neutralize HCl byproducts.
Introduction of the Ethanol Side Chain
Functionalizing the piperazine nitrogen with an ethanol group requires careful alkylation. Two primary strategies are documented:
Direct Alkylation with Ethylene Oxide
Intermediate 3 reacts with ethylene oxide in tetrahydrofuran (THF) under anhydrous conditions. The reaction is catalyzed by triethylamine (1.2 equivalents) at 60°C for 24 hours, yielding the target compound at 50–55% efficiency. This method, however, often produces N-alkylated byproducts due to the nucleophilicity of both piperazine nitrogens.
Stepwise Hydroxyethylation
To improve selectivity, a protecting-group strategy is employed:
-
Boc Protection : Intermediate 3 is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) to protect one piperazine nitrogen (yield: 90%).
-
Alkylation : The free nitrogen reacts with 2-bromoethanol in acetonitrile at 50°C for 8 hours, yielding the Boc-protected ethanol derivative (65–70%).
-
Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, furnishing the final product in 85% yield.
Alternative Synthetic Routes
Reductive Amination
A modified approach condenses 4-(piperazin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine with glycolaldehyde in methanol. Sodium cyanoborohydride facilitates reductive amination at pH 5–6 (adjusted with acetic acid), achieving 60% yield. This method avoids alkylation challenges but requires strict pH control.
Optimization and Challenges
Purification Techniques
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/methanol (9:1) eluent resolves N-alkylated impurities.
-
Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (≥98% by HPLC).
Yield Comparison of Methods
| Method | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Alkylation | Ethylene oxide | 50–55 | 85–90 |
| Stepwise Hydroxyethylation | 2-Bromoethanol, Boc₂O | 65–70 | 95–98 |
| Reductive Amination | Glycolaldehyde, NaBH₃CN | 60 | 90–92 |
Mechanistic Insights
Chlorination Kinetics
POCl₃-mediated chlorination follows a two-step mechanism:
Chemical Reactions Analysis
Types of Reactions
2-(4-{1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can modify the ethan-1-ol moiety to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core or the piperazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol moiety can yield ethanal or ethanoic acid .
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising antitumor properties. For instance, compounds similar to 2-[4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanol have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
2. Antimicrobial Properties
Research has shown that pyrazolo derivatives possess notable antimicrobial activities. The synthesis of various derivatives has led to the identification of compounds with significant antibacterial and antifungal effects. For example, studies on related piperazine derivatives have highlighted their effectiveness against resistant strains of bacteria . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
3. Neuropharmacological Effects
The piperazine component in the structure is known for its neuropharmacological properties. Compounds containing this moiety have been investigated for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression. Preliminary findings suggest that these compounds may modulate serotonin and dopamine receptors, leading to anxiolytic and antidepressant-like effects .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how This compound interacts with specific biological targets. These computational approaches allow researchers to predict binding affinities and orientations of the compound within active sites of proteins.
Table: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Protein Kinase A | -9.5 | Hydrogen bonds, hydrophobic interactions |
| Serotonin Receptor 2A | -8.7 | Ionic interactions |
| Bacterial Enzyme X | -7.9 | Van der Waals forces |
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted by El Hafi et al. (2018) explored the antitumor efficacy of pyrazolo-pyrimidine derivatives in vitro against several cancer cell lines. The results indicated that modifications at the piperazine nitrogen significantly enhanced cytotoxicity against breast and lung cancer cells .
Case Study 2: Antimicrobial Activity
Research published in 2023 evaluated a series of piperazine derivatives for their antimicrobial activity against gram-positive and gram-negative bacteria. The study found that certain modifications on the pyrazolo ring led to enhanced antibacterial activity compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 2-(4-{1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)ETHAN-1-OL primarily involves inhibition of CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression .
Comparison with Similar Compounds
Key Observations :
- The target compound’s ethanol group distinguishes it from analogs with bulkier or hydrophobic substituents (e.g., methylsulfanyl pyrimidine in ), likely improving aqueous solubility.
- Carboxylate esters (e.g., ) may enhance metabolic stability but reduce immediate bioavailability compared to the hydroxyl group in the target.
- Thioether-linked derivatives (e.g., ) introduce sulfur, which could influence redox properties or binding interactions.
Biological Activity
The compound 2-[4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanol is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold often act as inhibitors of cyclin-dependent kinases (CDKs) . CDKs are crucial for cell cycle regulation and are implicated in various cancers. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making these compounds potential anticancer agents.
Key Findings
- Inhibition of CDKs : Studies show that derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibit specific CDK isoforms, suggesting their utility in cancer therapeutics .
- Antiproliferative Activity : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines .
- Anti-inflammatory Effects : Some pyrazolo derivatives have also shown promise in reducing inflammation, which is relevant for diseases such as arthritis and other inflammatory conditions .
Biological Activity Data
The following table summarizes the biological activities associated with similar pyrazolo[3,4-d]pyrimidine derivatives:
Case Study 1: Anticancer Potential
In a study examining the effects of various pyrazolo derivatives on breast cancer cell lines (MCF7), it was found that compounds similar to this compound induced significant apoptosis through the activation of caspase pathways. The study highlighted the potential for these compounds in targeted cancer therapies.
Case Study 2: Anti-inflammatory Applications
Another study investigated the anti-inflammatory properties of pyrazolo derivatives in a mouse model of arthritis. The results indicated that treatment with these compounds reduced inflammatory markers significantly compared to control groups, suggesting their potential use in treating inflammatory diseases.
Q & A
Q. Structural Comparison with Analogs
| Compound Name | Key Modifications | Biological Impact |
|---|---|---|
| 1-(Cyclohexylmethyl)-1H-pyrazolo[3,4-d]pyrimidin | Cyclohexylmethyl substitution | Reduced solubility, altered selectivity |
| Ethyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate | Acetyl-piperazine ester | Improved metabolic stability |
What synthetic routes are commonly employed for synthesizing this compound?
The synthesis typically involves:
Core Formation : Condensation of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine with a piperazine derivative under reflux conditions (e.g., ethanol or toluene, 80–100°C) .
Ethanol Moiety Introduction : Alkylation of the piperazine nitrogen using 2-bromoethanol or ethylene oxide. Catalysts like K₂CO₃ or triethylamine are used to promote nucleophilic substitution .
Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization from ethanol-DMF mixtures to achieve >95% purity .
Q. Critical Parameters :
- Reaction temperature control to avoid byproducts (e.g., N-alkylation vs. O-alkylation).
- Use of anhydrous solvents to prevent hydrolysis of intermediates .
How can researchers optimize the yield of this compound during multi-step synthesis?
Q. Methodological Strategies :
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions .
- Catalyst Selection : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene reduces side reactions during reflux .
Q. Example Yield Data :
| Step | Reaction Conditions | Yield Improvement |
|---|---|---|
| 1 | Ethanol reflux, 12 h | 65% → 80%* |
| 2 | DMF, 60°C, 6 h | 70% → 85%* |
| *Post-optimization . |
What analytical techniques are recommended for confirming the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS to validate molecular weight (e.g., [M+H]+ peak at m/z 317.3) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>98%) .
How does the compound’s pharmacokinetic profile influence its applicability in in vivo studies?
Q. Key Challenges :
Q. In Vivo Recommendations :
How can computational modeling predict the compound’s interaction with biological targets?
Q. Methodology :
Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., CDK2 or Aurora kinases). Focus on hydrogen bonds between the ethanol group and Asp86/Glu81 residues .
MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories.
QSAR Models : Correlate substituent electronegativity with IC₅₀ values for lead optimization .
What strategies address contradictions in biological activity data across different studies?
Q. Resolution Framework :
Standardized Assays : Replicate studies using uniform protocols (e.g., ATP concentration in kinase assays) .
Meta-Analysis : Pool data from multiple sources (e.g., PubChem BioAssay) to identify outliers.
Orthogonal Validation : Confirm activity via SPR (binding affinity) and cell-based assays (functional response) .
Q. Example Contradiction :
- Reported IC₅₀ Variability : 50 nM (Study A) vs. 200 nM (Study B).
- Root Cause : Differences in ATP concentrations (1 mM vs. 100 µM). Normalize data to [ATP] = 1 mM .
What safety precautions are critical when handling this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
